4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine is a heterocyclic compound that features a pyrazolo[3,4-D]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This disruption can lead to downstream effects such as apoptosis induction within cells .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-D]pyrimidines, a structural fragment present in this compound, exhibit various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others . They also showed good antibacterial and antiproliferative activity .
Cellular Effects
Compounds featuring the pyrazolo[3,4-D]pyrimidine scaffold have shown significant inhibitory activity against CDK2/cyclin A2, a key regulator of the cell cycle . These compounds significantly inhibited the growth of various cell lines, including MCF-7 and HCT-116 .
Molecular Mechanism
Compounds featuring the pyrazolo[3,4-D]pyrimidine scaffold have been found to inhibit CDK2/cyclin A2, a key regulator of the cell cycle . This suggests that 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine may exert its effects at the molecular level by interacting with this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine with pyridine derivatives under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrazolo[3,4-D]pyrimidine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases
Cancer research: The compound exhibits cytotoxic activity against various cancer cell lines, making it a candidate for anti-cancer drug development.
Biological studies: It is used in studies to understand its mechanism of action and interactions with biological targets.
Industrial applications: The compound’s derivatives are explored for their potential use in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine: A related compound with similar structural features but different substituents.
Pyrazolo[3,4-D]pyrimidine derivatives: A broad class of compounds with variations in the pyrazolo[3,4-D]pyrimidine core structure
Uniqueness
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases and its potential for modification make it a versatile compound for drug development .
Properties
IUPAC Name |
4-chloro-6-methyl-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUMNODNUQZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=NC=C3)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.